![molecular formula C18H20N2O2 B6095618 N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6095618.png)
N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMOG is a hypoxia-mimicking agent that can induce the expression of hypoxia-inducible factor (HIF) and its downstream target genes, which are involved in various cellular processes, such as angiogenesis, erythropoiesis, and glycolysis.
Mechanism of Action
DMOG exerts its biological effects by inhibiting the activity of prolyl hydroxylases (PHDs), which are enzymes that hydroxylate the proline residues of N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide-α subunits under normoxic conditions, leading to their degradation by the proteasome. By inhibiting PHDs, DMOG stabilizes this compound-α subunits and promotes their translocation to the nucleus, where they form heterodimers with this compound-β subunits and bind to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.
Biochemical and Physiological Effects
DMOG has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, DMOG can induce angiogenesis by upregulating the expression of VEGF and other pro-angiogenic factors in endothelial cells. DMOG can also induce erythropoiesis by upregulating the expression of EPO and other erythropoietic factors in hematopoietic cells. Moreover, DMOG can induce glycolysis and inhibit mitochondrial respiration in cancer cells, leading to their metabolic reprogramming and survival under hypoxic conditions.
Advantages and Limitations for Lab Experiments
DMOG has several advantages as a research tool, including its ability to mimic hypoxia without the need for specialized equipment or low-oxygen chambers, its specificity for N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide and PHDs, and its ease of use and availability. However, DMOG also has some limitations, such as its potential toxicity and off-target effects, its dependence on cellular uptake and metabolism, and its potential interference with other signaling pathways and cellular processes.
Future Directions
DMOG has a wide range of potential applications in various fields, including medicine, agriculture, and environmental science. Some of the future directions for DMOG research include:
- Developing more potent and selective PHD inhibitors that can overcome the limitations of DMOG and provide new insights into the role of N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide and hypoxia in various diseases and conditions.
- Investigating the therapeutic potential of DMOG and other hypoxia-mimicking agents in cancer, ischemia, and other hypoxia-related disorders, and exploring their synergistic effects with other therapies, such as chemotherapy and radiotherapy.
- Using DMOG and other hypoxia-mimicking agents to enhance plant growth and stress tolerance, and to improve crop yields and quality under adverse environmental conditions, such as drought and salinity.
- Studying the effects of DMOG and other hypoxia-mimicking agents on microbial metabolism and adaptation, and their potential applications in biotechnology and environmental remediation.
Synthesis Methods
The synthesis of DMOG involves the reaction of 3,5-dimethylaniline with 2-oxo-1-methyl-2-(2-aminophenyl)ethyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetonitrile. The reaction yields DMOG as a white solid, which can be purified by recrystallization or column chromatography. The purity and yield of DMOG can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
DMOG has been widely used as a research tool to study the role of N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide and its downstream target genes in various cellular processes. For example, DMOG can be used to induce angiogenesis in vitro and in vivo by upregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. DMOG can also be used to induce erythropoiesis in vitro and in vivo by upregulating the expression of erythropoietin (EPO) and other erythropoietic factors. Moreover, DMOG can be used to study the metabolic effects of this compound by inducing glycolysis and inhibiting mitochondrial respiration.
Properties
IUPAC Name |
N-[1-(3,5-dimethylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-13(2)11-16(10-12)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXLRTWHIJXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
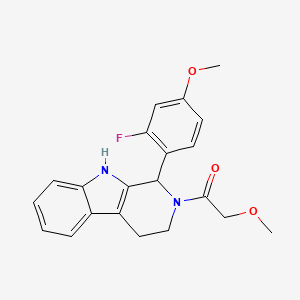
![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-ethylphenyl)benzamide](/img/structure/B6095551.png)
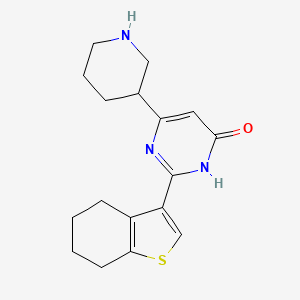
![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
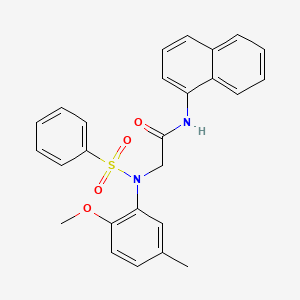
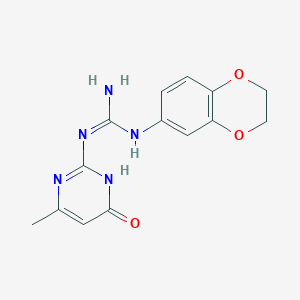
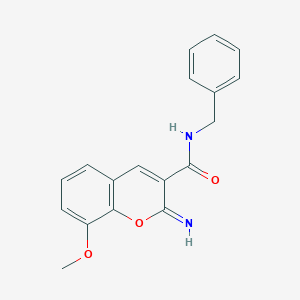
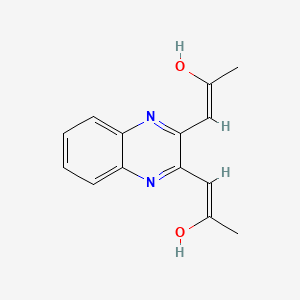
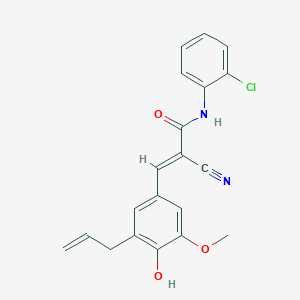
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
